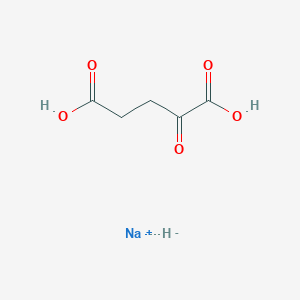

Sodium;hydride;2-oxopentanedioic acid

Description

The compound 2-oxopentanedioic acid, commonly known as alpha-ketoglutarate (B1197944) (AKG), is a pivotal molecule in biological systems. biomolther.orgnih.gov When prepared as a sodium salt, such as monosodium alpha-ketoglutarate, it is utilized in research to investigate its various physiological roles. sigmaaldrich.com AKG's importance stems from its central position in the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production. rupahealth.commdpi.com However, its functions extend far beyond simple energy metabolism, encompassing amino acid synthesis, nitrogen transport, epigenetic regulation, and cellular signaling. nih.govgeneticlifehacks.com This has made it a subject of intense study across multiple scientific disciplines. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C5H7NaO5 |

|---|---|

Molecular Weight |

170.10 g/mol |

IUPAC Name |

sodium;hydride;2-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O5.Na.H/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;/q;+1;-1 |

InChI Key |

NYCSCZBUSCHHBR-UHFFFAOYSA-N |

Canonical SMILES |

[H-].C(CC(=O)O)C(=O)C(=O)O.[Na+] |

Origin of Product |

United States |

Metabolic Centrality and Biosynthetic Pathways of Alpha Ketoglutarate

Alpha-Ketoglutarate (B1197944) within the Tricarboxylic Acid (TCA) Cycle Dynamics

Role as a Rate-Determining Intermediate in Cellular Energy Metabolism

Alpha-ketoglutarate is a key molecule in the TCA cycle, and its conversion to succinyl-CoA, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), is a rate-limiting step. nih.govnih.gov This reaction is a crucial control point in the cycle, directly impacting the production of NADH, a primary carrier of electrons for the electron transport chain and subsequent ATP synthesis. numberanalytics.comnih.gov The activity of KGDHC is tightly regulated by cellular energy status indicators such as the ratios of ATP/ADP and NADH/NAD+, ensuring that the rate of the TCA cycle is matched to the cell's energy demands. numberanalytics.comnih.gov

Anaplerotic and Cataplerotic Fluxes involving Alpha-Ketoglutarate

The TCA cycle is not a closed loop; its intermediates can be drawn off for biosynthetic purposes (cataplerosis) or replenished from other metabolic pathways (anaplerosis). wikipedia.orgyoutube.com Alpha-ketoglutarate is a central hub for these fluxes, connecting the TCA cycle with amino acid metabolism. fiveable.meresearchgate.net

Anaplerosis is the process of replenishing TCA cycle intermediates. wikipedia.org Glutamate (B1630785) can be converted to α-KG through oxidative deamination by glutamate dehydrogenase or through transamination reactions, thus feeding carbon skeletons into the cycle. fiveable.mecreative-proteomics.com This is particularly important in tissues like the liver, which heavily rely on amino acid-derived anaplerosis. fiveable.me

Cataplerosis , conversely, is the removal of TCA cycle intermediates. wikipedia.org α-KG can be siphoned from the TCA cycle to synthesize glutamate, which can then be used to produce other amino acids like glutamine, proline, and arginine. youtube.com This cataplerotic flux is essential for providing the building blocks for protein synthesis and other biosynthetic processes. The balance between anaplerotic and cataplerotic reactions involving α-KG is crucial for maintaining the integrity and function of the TCA cycle while meeting the cell's biosynthetic needs. wikipedia.orgfiveable.me

| Flux Type | Description | Key Reactions Involving α-KG | Metabolic Importance |

| Anaplerosis | Replenishment of TCA cycle intermediates. wikipedia.org | Glutamate → α-Ketoglutarate (via glutamate dehydrogenase or transaminases). fiveable.mecreative-proteomics.com | Maintains TCA cycle function, especially during periods of high biosynthetic demand. fiveable.me |

| Cataplerosis | Removal of TCA cycle intermediates for biosynthesis. wikipedia.org | α-Ketoglutarate → Glutamate → Other amino acids (e.g., glutamine, proline). youtube.com | Provides precursors for amino acid and nucleotide synthesis. youtube.com |

Biosynthesis of Alpha-Ketoglutarate from Amino Acid Catabolism

Beyond its central role in the TCA cycle, alpha-ketoglutarate is a key product of amino acid breakdown, linking protein metabolism to cellular energy production.

Glutaminolysis Pathway and Glutamate Conversion to Alpha-Ketoglutarate

Glutaminolysis is a metabolic pathway that utilizes glutamine as a fuel source. nih.gov The process begins with the deamination of glutamine by the enzyme glutaminase, which yields glutamate and ammonia (B1221849). creative-proteomics.comnih.gov Subsequently, glutamate is converted into α-KG, a crucial intermediate of the TCA cycle. nih.gov This conversion can be catalyzed by two primary enzymes: glutamate dehydrogenase (GDH) or various transaminases. nih.govnih.gov

The GDH-catalyzed reaction involves the oxidative deamination of glutamate, producing α-KG and releasing ammonia. creative-proteomics.com This pathway is particularly significant in rapidly dividing cells, such as cancer cells, which often exhibit high rates of glutaminolysis to support their bioenergetic and biosynthetic needs. nih.gov

Transamination Reactions involving Alpha-Ketoglutarate as an Acceptor

Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called transaminases or aminotransferases. youtube.com In many of these reactions, α-KG acts as the primary acceptor of the amino group. youtube.comyoutube.com

When an amino acid donates its amino group to α-KG, it is converted into its corresponding α-keto acid, while α-KG is transformed into glutamate. youtube.com This newly synthesized glutamate can then either enter the TCA cycle via conversion back to α-KG or serve as a nitrogen donor for the synthesis of other non-essential amino acids. creative-proteomics.comyoutube.com While many transaminases utilize the glutamate/α-ketoglutarate pair, it is important to note that not all transamination reactions exclusively involve them. stackexchange.com

| Pathway/Reaction | Key Enzyme(s) | Description | Significance |

| Glutaminolysis | Glutaminase, Glutamate Dehydrogenase | A multi-step process where glutamine is converted to glutamate and then to α-KG. creative-proteomics.comnih.gov | Provides a significant source of α-KG for the TCA cycle, especially in highly proliferative cells. nih.gov |

| Transamination | Transaminases (Aminotransferases) | Transfer of an amino group from an amino acid to α-KG, forming glutamate and a new α-keto acid. youtube.comyoutube.com | Central to the synthesis and degradation of amino acids, linking amino acid metabolism with the TCA cycle. youtube.com |

Microbial Production and Metabolic Engineering for Alpha-Ketoglutarate Synthesis

The industrial demand for alpha-ketoglutarate has driven research into its production using microbial fermentation. nih.gov Various microorganisms, including both prokaryotes and eukaryotes, have been identified as potential producers of α-KG. nih.gov

Metabolic engineering strategies have been instrumental in enhancing α-KG production in these microbial systems. nih.govnih.gov A common approach involves creating a thiamine (B1217682) deficiency or inducing nitrogen starvation, which has been shown to lead to the over-accumulation of α-KG. nih.gov

Further genetic manipulations focus on redirecting carbon flux towards α-KG synthesis. This can be achieved by:

Blocking byproduct pathways: Deleting genes involved in the synthesis of competing products to channel more precursors towards the TCA cycle. nih.gov

Manipulating the anaplerotic routes: Enhancing the pathways that feed intermediates into the TCA cycle. nih.gov

Creating an incomplete TCA cycle: For instance, deleting the gene for malate (B86768) dehydrogenase (mdh) to prevent the further metabolism of TCA cycle intermediates beyond α-KG. nih.gov

Overexpressing key enzymes: Increasing the expression of genes such as isocitrate dehydrogenase (icd), which is directly involved in α-KG synthesis. nih.gov

Cofactor regeneration: Engineering the regeneration of necessary cofactors like NAD+ to support the high metabolic flux required for overproduction. nih.gov

Through these targeted genetic modifications and optimization of fermentation conditions such as pH and dissolved oxygen, significant improvements in α-KG titers, productivity, and yield have been achieved. nih.govnih.gov For example, an engineered E. coli strain has been reported to produce α-KG at a titer of 44 g/L with a yield of 0.51 g/g from crude glycerol. nih.gov

| Microorganism | Metabolic Engineering Strategy | Reported Production |

| E. coli | Blocked byproduct pathways, manipulated anaplerotic route, recruited α-KG-insensitive gltA, removed mdh. nih.gov | 44 g/L titer, 1.58 g/L/h productivity, 0.51 g/g yield from crude glycerol. nih.gov |

| Yarrowia lipolytica | Not specified in detail in the provided context, but noted as a producer. nih.gov | Not specified. |

| Corynebacterium glutamicum | Heterologous expression of alaS gene for ALA production (related pathway engineering). researchgate.net | Not specified for α-KG. |

Fermentation Pathways for Alpha-Ketoglutarate Overproduction

The microbial production of alpha-ketoglutarate (α-KG) is an alternative to chemical synthesis, which often involves hazardous materials and produces toxic waste. researchgate.netnih.gov A variety of microorganisms, including bacteria and yeasts, have been investigated for their ability to accumulate and secrete α-KG. nih.govnih.gov The overproduction is typically achieved by manipulating fermentation conditions to direct metabolic flux towards α-KG and away from competing pathways.

Key factors influencing fermentation pathways for α-KG overproduction include the choice of carbon source, nutrient limitations, and control of process parameters like pH and dissolved oxygen. nih.gov Crude glycerol, a renewable byproduct of the biodiesel industry, has been successfully utilized as a low-cost carbon source for α-KG production in engineered Escherichia coli and Yarrowia lipolytica. nih.govacs.orgnih.gov Other substrates like n-paraffins and ethanol (B145695) have also been effective. researchgate.net

A common strategy for inducing α-KG accumulation in certain yeasts, such as Yarrowia lipolytica, is thiamine limitation. mdpi.com Thiamine is a cofactor for the α-ketoglutarate dehydrogenase complex, which catalyzes the conversion of α-KG to succinyl-CoA. biomolther.orgmdpi.com Limiting its availability inhibits this enzyme, leading to the accumulation and secretion of α-KG. mdpi.com Similarly, nitrogen starvation can also trigger the over-accumulation of α-KG. nih.gov

Controlling the pH of the culture medium is also critical. For instance, in Torulopsis glabrata, the addition of calcium carbonate not only neutralizes the produced acid but also promotes the synthesis of α-KG over pyruvate (B1213749), another potential byproduct. google.com The concentration of Ca2+ ions has been shown to increase the activity of pyruvate carboxylase, which funnels pyruvate into the TCA cycle, thereby enhancing the flux towards α-KG. google.com Careful optimization of these fermentation parameters is essential to maximize the titer, yield, and productivity of α-KG while minimizing the formation of undesirable byproducts like pyruvic acid, fumarate (B1241708), and succinate (B1194679). nih.govnih.gov

Table 1: Fermentation Strategies for Alpha-Ketoglutarate (α-KG) Production

| Microorganism | Carbon Source | Key Strategy | Max α-KG Titer (g/L) | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica WSH-Z06 | Glucose | pH control in fermenter | 62.5 | nih.gov |

| Yarrowia lipolytica H355A(PYC1-IDP1)T5 | Raw Glycerol | pH control, gene overexpression | 186.0 | nih.govmdpi.com |

| Escherichia coli (Engineered) | Crude Glycerol | Fed-batch fermentation | 44.0 | nih.govnih.gov |

| Torulopsis glabrata CCTCC M202019 | Glucose | Increased biotin (B1667282) and CaCO3 | 23.5 | google.com |

| Yarrowia lipolytica CBS146773 | Glycerol & Rapeseed Oil | Adjustment of pH and aeration | 82.4 | mdpi.com |

Genetic Manipulation of Microbial Strains for Enhanced Yields

Metabolic engineering and genetic manipulation are powerful tools to develop hyper-producing microbial strains for industrial applications. nih.gov These strategies focus on rationally redesigning the metabolic networks of microorganisms to enhance the carbon flux towards the desired product, in this case, alpha-ketoglutarate. nih.gov

A primary strategy involves the overexpression of genes encoding key enzymes in the α-KG biosynthesis pathway. In the yeast Yarrowia lipolytica, simultaneously overexpressing the genes for NADP+-dependent isocitrate dehydrogenase (IDP1) and pyruvate carboxylase (PYC1) has proven highly effective. nih.gov This combination significantly boosts the conversion of isocitrate to α-KG and replenishes the TCA cycle with intermediates, leading to a substantial increase in α-KG production and a reduction of the main byproduct, pyruvic acid. nih.govnih.gov One engineered strain achieved a remarkable titer of 186 g/L of α-KG from raw glycerol. nih.gov

Another crucial approach is the disruption or deletion of genes that encode enzymes for competing metabolic pathways. nih.gov In Corynebacterium glutamicum, a known glutamate producer, deleting the gene gdh (encoding glutamate dehydrogenase) blocks the conversion of α-KG to glutamate, causing α-KG to accumulate. nih.govjocpr.com Further blocking the glyoxylate (B1226380) pathway by knocking out the aceA gene (encoding isocitrate lyase) channels more carbon flux towards α-KG synthesis, resulting in a 16-fold increase in production compared to the control strain. nih.gov

Similar strategies have been applied to Escherichia coli. By rewiring the TCA cycle and blocking pathways that lead to byproducts, engineered strains can efficiently produce α-KG. nih.gov This includes deleting genes involved in the synthesis of succinate and acetate, and manipulating the expression levels of pyruvate carboxylase and isocitrate dehydrogenase. nih.gov Enhancing the supply of the precursor acetyl-CoA by overexpressing acetyl-CoA synthetase has also led to further increases in α-KG titers. nih.gov These targeted genetic modifications are essential for developing economically viable microbial fermentation processes for α-KG production. nih.govresearchgate.net

Table 2: Genetic Engineering Strategies for Enhanced Alpha-Ketoglutarate (α-KG) Yields

| Microorganism | Genetic Modification | Effect on α-KG Production | Resulting Titer (g/L) | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Overexpression of ScPYC1 (pyruvate carboxylase) | Increased α-KG yield by 24.5%, decreased pyruvate | - | nih.gov |

| Yarrowia lipolytica | Overexpression of RoPYC2 (pyruvate carboxylase) | Increased α-KG yield by 35.3%, decreased pyruvate | 62.5 | nih.gov |

| Yarrowia lipolytica | Overexpression of IDP1 and PYC1 | Increased KGA selectivity to >95% | 186.0 | nih.gov |

| Escherichia coli W3110 | Rewired TCA cycle, optimized pyruvate carboxylase & isocitrate dehydrogenase expression | Large increase in α-KG production | 24.66 | nih.govresearchgate.net |

| Escherichia coli W3110 | Above mods + overexpression of acetyl-CoA synthetase | Further increase in α-KG production | 32.20 | nih.govresearchgate.net |

| Corynebacterium glutamicum | Disruption of aceA (isocitrate lyase) and gdh (glutamate dehydrogenase) | Up to 16-fold more α-KG production than control | - | nih.gov |

| Corynebacterium glutamicum | Deletion of gdh + overexpression of pep (pyruvate carboxylase) | 15.7% increase over parent strain | 35.4 | jocpr.com |

Enzymatic and Protein Interactions Mediated by Alpha Ketoglutarate

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC) Activity and Regulation

The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical enzyme in the mitochondrial matrix that catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA, a rate-limiting step in the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.netnih.gov This multienzyme complex, composed of α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3), is a central point of regulation for cellular energy metabolism. mdpi.comnih.govjneurosci.org Its activity is subject to intricate regulation by various factors, including divalent cations and the cellular redox state.

Allosteric Regulation by Divalent Cations (e.g., Ca2+, Mg2+)

The activity of KGDHC is significantly modulated by the intramitochondrial concentrations of divalent cations, particularly calcium (Ca2+) and magnesium (Mg2+). nih.govacs.org These ions act as allosteric regulators, enhancing the enzyme's efficiency. nih.govacs.org

Calcium (Ca2+): Low concentrations of Ca2+ (in the range of 10⁻⁷ to 10⁻⁵ M) activate KGDHC. nih.gov Calcium ions increase the affinity of the complex for its substrate, alpha-ketoglutarate, thereby diminishing the Michaelis constant (Km) value. science.govnih.gov Studies on the purified enzyme from pig hearts have shown that Ca2+ can increase enzyme activity, and this effect is sensitive to ruthenium red, an inhibitor of mitochondrial Ca2+ uptake. nih.govnih.gov

Magnesium (Mg2+): Mg2+ also enhances KGDHC activity. nih.govacs.org Its effect is dependent on the presence of thiamine (B1217682) pyrophosphate (TPP), a necessary cofactor for the enzyme's maximal activity. nih.govacs.org

The regulatory effects of Ca2+ and Mg2+ can be additive, especially when their concentrations are below 0.1 mM and 1 mM, respectively. nih.govacs.org The presence of these cations significantly alters the enzyme's kinetics, as detailed in the table below.

| Divalent Cation(s) Present | KM for α-ketoglutarate | KM for Mg2+ | KM for Ca2+ |

|---|---|---|---|

| None (or Mg2+ without Ca2+) | 4 ± 1.1 mM | N/A | N/A |

| 1.8 μM Ca2+ alone | 2.2 mM | N/A | < 1 μM |

| Both Ca2+ and Mg2+ | 0.3 mM | 25 μM | < 1 μM |

Data derived from studies on purified α-ketoglutarate dehydrogenase from pig hearts. nih.govacs.org

Role in Mitochondrial Oxidative Stress and Reactive Oxygen Species Production

KGDHC has a dual and complex relationship with mitochondrial oxidative stress. nih.govbohrium.com It is both a significant source of reactive oxygen species (ROS) and a primary target for oxidative damage. nih.govbohrium.comnih.gov

KGDHC as a Source of ROS: The E3 component of KGDHC, dihydrolipoamide dehydrogenase, is a substantial producer of ROS, specifically superoxide (B77818) and hydrogen peroxide (H₂O₂), within the mitochondria. mdpi.comjneurosci.org This ROS production is particularly prominent when the mitochondrial NADH/NAD+ ratio is high, which can occur during inhibition of the electron transport chain. mdpi.comjneurosci.org Under certain conditions, KGDHC can produce ROS at a rate significantly higher than other mitochondrial sources, such as Complex I. mdpi.com Studies using mitochondria from mice deficient in the E3 subunit have shown significantly lower H₂O₂ production, confirming KGDHC as a primary site of ROS generation. jneurosci.orgnih.govresearchgate.net

KGDHC as a Target of Oxidative Stress: The KGDHC complex is highly susceptible to inactivation by oxidative stress, more so than many other mitochondrial proteins. nih.gov This vulnerability is attributed to the presence of numerous sulfhydryl groups and tyrosine residues within its subunits, which are critical for its enzymatic activity and prone to oxidant modification. nih.gov A reduction in KGDHC activity is a consistent finding in various pathologies where oxidative stress is implicated, such as age-related neurodegenerative diseases. researchgate.netbohrium.comnih.gov This inactivation of KGDHC by ROS can disrupt the TCA cycle, leading to diminished mitochondrial function and potentially predisposing cells to further damage. researchgate.netnih.gov

Alpha-Ketoglutarate-Dependent Dioxygenases (α-KGDs) and Hydroxylation Reactions

Alpha-ketoglutarate serves as an essential co-substrate for a large superfamily of non-heme Fe(II)/α-KG-dependent dioxygenases. mdpi.com These enzymes catalyze hydroxylation reactions on a diverse range of substrates, playing critical roles in epigenetic regulation and cellular signaling. nih.gov The activity of these dioxygenases is directly linked to the cellular concentration of α-KG, making it a key metabolic regulator of epigenetic processes. nih.govresearchgate.net

Prolyl Hydroxylases (PHDs) and Hypoxia-Inducible Factor (HIF-1α) Regulation

Prolyl hydroxylase domain (PHD) enzymes are α-KGDs that act as cellular oxygen sensors. nih.gov They regulate the stability of the alpha subunit of hypoxia-inducible factor (HIF-1α), a crucial transcription factor in the cellular response to low oxygen levels (hypoxia). guidetopharmacology.org

Under normoxic (normal oxygen) conditions, PHDs utilize molecular oxygen and α-KG to hydroxylate specific proline residues on HIF-1α. nih.govtandfonline.comcore.ac.uk This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent degradation by the proteasome. core.ac.uk This process effectively keeps HIF-1α levels low when oxygen is plentiful. tandfonline.com In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses. tandfonline.comcore.ac.uk The activity of PHDs is thus critically dependent on the availability of both oxygen and α-KG. nih.gov

| Condition | PHD Activity | HIF-1α State | Cellular Outcome |

|---|---|---|---|

| Normoxia (Sufficient O2 and α-KG) | Active | Hydroxylated and Degraded | HIF-1α levels are low; hypoxic response is off. tandfonline.comcore.ac.uk |

| Hypoxia (Low O2) | Inactive | Stable and Active | HIF-1α accumulates, activating transcription of target genes. tandfonline.comcore.ac.uk |

Ten-Eleven Translocation (TET) Methylcytosine Dioxygenases and DNA Demethylation

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a central role in active DNA demethylation. nih.govwikipedia.orgacs.org DNA methylation, primarily the addition of a methyl group to the 5th carbon of cytosine (to form 5-methylcytosine or 5mC), is a key epigenetic mark generally associated with gene repression. nih.gov

TET enzymes utilize α-KG to catalyze the iterative oxidation of 5mC into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC). nih.govacs.orgoup.com This process initiates the DNA demethylation pathway, as these oxidized forms can be recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the modified cytosine with an unmethylated one. acs.org The activity of TET enzymes, and therefore the process of active DNA demethylation, is directly dependent on the intracellular availability of their co-substrate, α-KG. nih.govbioscientifica.comresearchgate.net This link between a central metabolite and an epigenetic modification pathway allows cellular metabolic status to directly influence the epigenome. nih.govoup.com

Jumonji C Domain-Containing Lysine Demethylases (KDMs) and Histone Demethylation

Histone methylation is a critical epigenetic modification that influences chromatin structure and gene expression. The methylation status of specific lysine residues on histone tails is dynamically regulated by the opposing activities of histone methyltransferases and histone demethylases. The largest family of histone lysine demethylases (KDMs) contains a Jumonji C (JmjC) domain and belongs to the α-KG-dependent dioxygenase superfamily. airmidbiogenetics.comnih.govnih.govrsc.org

These enzymes use α-KG and iron (Fe(II)) as cofactors to catalyze the removal of methyl groups (mono-, di-, or tri-methylation) from lysine residues on histones, such as H3K27me3 and H3K9me3, which are typically associated with transcriptional repression. researchgate.netairmidbiogenetics.comacs.org By removing these repressive marks, JmjC domain-containing KDMs facilitate a more open chromatin structure, which is permissive for gene transcription. airmidbiogenetics.com The activity of these demethylases is contingent on the availability of α-KG, establishing a direct link between cellular metabolism and the regulation of the histone code. nih.govresearchgate.netairmidbiogenetics.com For example, elevated levels of α-KG can enhance the activity of these demethylases, leading to a reduction in repressive histone marks and subsequent gene activation. airmidbiogenetics.com

Transaminases and Glutamate (B1630785) Dehydrogenase Interactions with Alpha-Ketoglutarate

Alpha-ketoglutarate is a key substrate in reactions catalyzed by transaminases and glutamate dehydrogenase, which are fundamental to amino acid metabolism and the management of cellular nitrogen. creative-proteomics.comnih.gov

Transamination reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes known as aminotransferases or transaminases. wikipedia.orgwikipedia.org In many of these reactions, α-ketoglutarate serves as the primary acceptor of the amino group, which converts it into the amino acid glutamate. wikipedia.orgwikipedia.orgroutledgetextbooks.com This reaction is crucial for the synthesis of non-essential amino acids and for funneling nitrogen from amino acid catabolism into glutamate. wikipedia.orgroutledgetextbooks.com The general reaction is as follows:

Amino Acid + α-Ketoglutarate ↔ α-Keto Acid + Glutamate

This reversibility allows the pathway to function in both amino acid synthesis and degradation, depending on the cell's metabolic needs. wikipedia.org Common transaminases like alanine transaminase (ALT) and aspartate transaminase (AST) utilize the glutamate/α-ketoglutarate pair. wikipedia.orgstackexchange.com

Glutamate dehydrogenase (GDH) provides a direct, reversible link between amino acid metabolism and the Krebs cycle by catalyzing the oxidative deamination of glutamate to yield α-ketoglutarate and ammonia (B1221849). creative-proteomics.comwikipedia.orgyoutube.com This reaction is vital for nitrogen homeostasis, providing a mechanism for the removal of excess nitrogen from the cell. creative-proteomics.com

L-glutamate + H₂O + NAD(P)⁺ ↔ α-ketoglutarate + NH₃ + NAD(P)H + H⁺

GDH can use either NAD⁺ or NADP⁺ as a cofactor, and the direction of the reaction is influenced by the cellular energy state and the concentration of reactants. wikipedia.orgnih.govyoutube.com For instance, high levels of ADP and GDP activate GDH to produce more α-ketoglutarate, which can then enter the Krebs cycle to generate energy. wikipedia.orgyoutube.com Conversely, high levels of ATP and GTP inhibit the enzyme. youtube.com The structural analysis of GDH reveals specific domains for binding α-ketoglutarate and the coenzyme, facilitating the precise positioning required for the catalytic reaction. nih.gov

| Enzyme | Reaction Type | Substrates | Products | Metabolic Significance |

|---|---|---|---|---|

| Transaminases (e.g., ALT, AST) | Transamination | Amino Acid, Alpha-Ketoglutarate | α-Keto Acid, Glutamate | Links amino acid metabolism with carbohydrate metabolism; synthesis and degradation of amino acids. wikipedia.orgroutledgetextbooks.com |

| Glutamate Dehydrogenase (GDH) | Oxidative Deamination / Reductive Amination | L-Glutamate, NAD(P)⁺ | Alpha-Ketoglutarate, NH₃, NAD(P)H | Regulates nitrogen balance; provides α-KG for the Krebs cycle and detoxifies ammonia. creative-proteomics.comwikipedia.orgyoutube.com |

Interaction with ATP Synthase Beta Subunit and Bioenergetic Modulation

Recent research has identified a novel role for alpha-ketoglutarate in the regulation of cellular energy production through its direct interaction with ATP synthase. nih.govharvard.edu ATP synthase, also known as Complex V of the mitochondrial electron transport chain, is the primary enzyme responsible for generating ATP. harvard.edunih.gov

Using a target identification strategy known as drug affinity responsive target stability (DARTS), the beta subunit of ATP synthase (ATP5B) was identified as a direct binding protein for α-KG. nih.govharvard.edunih.gov The F1 portion of ATP synthase is composed of alpha and beta subunits, with the catalytic sites for ATP synthesis located on the beta subunits. wikipedia.orgaklectures.com

The binding of α-KG to the ATP synthase beta subunit leads to the inhibition of the enzyme's activity. nih.govharvard.edu This inhibition results in several significant downstream effects on cellular bioenergetics:

Reduced ATP Levels: The direct inhibition of ATP synthase leads to a decrease in the cellular concentration of ATP. nih.govharvard.edu

Decreased Oxygen Consumption: As a consequence of reduced ATP synthesis, the rate of mitochondrial respiration and oxygen consumption is lowered. nih.govharvard.edu

This modulation of bioenergetics by α-KG has been linked to lifespan extension in model organisms such as C. elegans. nih.govharvard.edu The mechanism appears to be dependent on the inhibition of the Target of Rapamycin (B549165) (TOR) pathway, a key regulator of cell growth and metabolism. nih.govharvard.eduexamine.com By inhibiting ATP synthase, α-KG mimics conditions of dietary restriction, a state known to increase endogenous α-KG levels and promote longevity. nih.govharvard.edu The reduced energy status, signaled by lower ATP levels, can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR pathway, which in turn can induce processes like autophagy. researchgate.netresearchgate.net

| Interaction | Direct Effect | Downstream Consequence | Physiological Outcome |

|---|---|---|---|

| Binds to ATP Synthase Beta Subunit (ATP5B) | Inhibition of ATP Synthase activity. nih.govharvard.edu | Reduced cellular ATP content. nih.govharvard.edu | Modulation of cellular energy status. nih.gov |

| Inhibition of ATP Synthase | Decreased rate of mitochondrial respiration. | Lowered oxygen consumption. nih.govharvard.edu | Mimics dietary restriction. harvard.edu |

| Reduced ATP Levels | Inhibition of the TOR signaling pathway. nih.govharvard.eduexamine.com | Increased autophagy. nih.govresearchgate.net | Potential for lifespan extension. nih.govharvard.edunih.gov |

Cellular and Molecular Signaling Roles of Alpha Ketoglutarate

Modulation of Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. quora.com AKG has a complex and sometimes contradictory role in modulating the mTOR signaling pathway, with effects that can be either activating or inhibitory depending on the cellular context. nih.gov

Regulation of Protein Synthesis and Degradation Pathways

AKG is recognized for its ability to stimulate protein synthesis and inhibit protein degradation. nih.gov This dual function is crucial for maintaining a positive protein balance, essential for processes like muscle growth and tissue repair. sxrebecca.com AKG achieves this by activating the mTOR signaling pathway. sxrebecca.com Studies have shown that AKG treatment increases the phosphorylation of key mTOR targets, including 4E-BP1 and p70S6K1, which are critical for initiating protein synthesis. frontiersin.orgnih.gov Furthermore, AKG serves as a precursor for the synthesis of amino acids such as glutamate (B1630785), glutamine, leucine, and proline, which are the building blocks for new proteins. nih.govsxrebecca.com

Conversely, AKG also plays a role in suppressing protein breakdown by inhibiting autophagy, a cellular process responsible for degrading proteins and other cellular components. sxrebecca.com It may also reduce the activity of the ubiquitin-proteasome system, another major pathway for targeted protein degradation. sxrebecca.com In intestinal porcine epithelial cells, AKG has been shown to inhibit glutamine degradation, thereby sparing this crucial amino acid, and to enhance protein synthesis through the activation of the mTOR signaling pathway. nih.gov

Interplay with Autophagy Induction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The relationship between AKG and autophagy is intricate. Some studies indicate that AKG inhibits starvation-induced autophagy. nih.govresearchgate.netnih.gov This inhibition is thought to be mediated through an anaplerosis-dependent increase in acetyl-CoA levels, leading to increased acetylation of cytoplasmic proteins. nih.gov Experiments using different membrane-permeable esters of AKG, such as dimethyl α-ketoglutarate (DMKG), have demonstrated a reduction in autophagic markers in cells under nutrient-free conditions. nih.govresearchgate.net

However, other research suggests that AKG can induce autophagy under certain conditions. For instance, octyl α-ketoglutarate (O-KG), another AKG precursor, has been shown to induce autophagy by inhibiting the mitochondrial ATP synthase and mTORC1. nih.gov Furthermore, studies in Drosophila have indicated that AKG supplementation leads to increased autophagy, which is associated with an extended lifespan. nih.govnih.gov This pro-autophagic effect is linked to the inhibition of the mTOR pathway. nih.govnih.gov

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to cellular stress that depletes ATP, such as low glucose or hypoxia. cellsignal.com Activation of AMPK generally leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. cellsignal.com

Research in Drosophila has demonstrated that AKG can activate AMPK signaling. nih.govnih.gov This activation is associated with a reduction in the ATP/ADP ratio. nih.gov The activation of AMPK by AKG leads to the phosphorylation of downstream targets that are involved in processes like oxidative stress response and metabolism. nih.gov For example, activated AMPK can phosphorylate the transcription factor Forkhead box O (FOXO), leading to an increased expression of genes involved in stress resistance. nih.gov Furthermore, AMPK activation by AKG can inhibit the NF-κB signaling pathway, which in turn suppresses inflammatory processes. nih.gov

Influence on Forkhead Box O (FOXO) Transcription Factors

Forkhead box O (FOXO) transcription factors are a family of proteins that regulate the expression of genes involved in a wide range of cellular processes, including stress resistance, metabolism, and cell cycle control. nih.govnih.gov The activity of FOXO transcription factors is often inhibited by insulin (B600854) and growth factor signaling through the PI3K-AKT pathway. nih.govwikipedia.org

Alpha-ketoglutarate (B1197944) has been shown to influence FOXO transcription factors, primarily through its activation of AMPK. nih.govnih.gov In Drosophila, AKG supplementation significantly upregulated the mRNA expression of FoxO. nih.govnih.gov This upregulation is a downstream effect of AMPK activation and contributes to the observed increase in stress resistance and lifespan in these organisms. nih.govnih.govnih.gov FOXO factors, in turn, can promote the expression of genes involved in autophagy and the ubiquitin-proteasome system, further contributing to cellular quality control. nih.gov

Role as a Signaling Molecule via G Protein-Coupled Receptors (e.g., GPR99)

Beyond its intracellular metabolic roles, alpha-ketoglutarate can also act as an extracellular signaling molecule by activating a specific G protein-coupled receptor (GPCR) known as GPR99, also referred to as OXGR1. wikipedia.orgnih.gov GPR99 is expressed in various tissues, including the kidney, placenta, and trachea. researchgate.net

The activation of GPR99 by AKG triggers intracellular signaling cascades. mdpi.com For instance, in inner medullary collecting duct cells, AKG induces a rise in intracellular calcium, a response that can be blocked by a GPR99 antagonist. frontiersin.org This signaling pathway is believed to play a role in regulating kidney function, such as ion transport and acid-base balance. wikipedia.orgnih.gov Studies have also implicated AKG-GPR99 signaling in skeletal muscle protein synthesis, although GPR91 has also been suggested to be involved. nih.gov

Contribution to Cellular Redox Balance and Antioxidant Mechanisms

Alpha-ketoglutarate plays a significant role in maintaining cellular redox balance and protecting against oxidative stress. mdpi.comnih.govnih.gov It functions as an antioxidant through several mechanisms.

AKG can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), through a process of non-enzymatic oxidative decarboxylation, which produces succinate (B1194679), water, and carbon dioxide. nih.gov This direct chemical reaction helps to neutralize harmful oxidants within the cell.

Furthermore, AKG serves as a precursor for the synthesis of glutamate, which is a key component of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov By boosting the levels of glutamate and subsequently GSH, AKG enhances the cell's capacity to combat oxidative stress. nih.gov Studies have shown that AKG can increase the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net In piglets exposed to oxidative stress, AKG administration led to increased protein levels of SOD1 and SOD2. acs.org This comprehensive antioxidant activity of AKG helps to mitigate cellular damage and has been shown to alleviate oxidative stress-induced neuronal senescence. mdpi.com

Scavenging of Reactive Oxygen Species (ROS)

Alpha-Ketoglutarate plays a vital role in cellular defense against oxidative damage by scavenging reactive oxygen species (ROS). nih.gov ROS, such as hydrogen peroxide (H₂O₂), superoxide anion, and hydroxyl radicals, are oxygen-containing chemical species, primarily produced by mitochondria and NADPH oxidases. nih.govnih.gov An excess of these species can lead to oxidative stress, causing damage to proteins, lipids, and nucleic acids, which can impair cellular functions. nih.gov

AKG functions as a direct antioxidant agent through a process of nonenzymatic oxidative decarboxylation. researchgate.netnih.gov It reacts directly with hydrogen peroxide, a weak but cytotoxic oxidant, to form succinate, water (H₂O), and carbon dioxide (CO₂). researchgate.netnih.govacs.orgmdpi.com This reaction effectively neutralizes the damaging potential of H₂O₂. nih.gov Studies have demonstrated this protective effect in various models, including intestinal cells and Drosophila melanogaster, providing strong evidence for AKG's H₂O₂-scavenging ability. nih.gov

Beyond its direct scavenging activity, AKG also contributes to the cellular antioxidant defense system indirectly. It can enhance the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). examine.comnih.gov For instance, research has shown that AKG supplementation can improve intestinal antioxidative capacity by significantly increasing SOD activity while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In studies on piglets exposed to H₂O₂, AKG treatment increased the activities of antioxidant enzymes and improved the efficiency of cellular respiration. acs.orgacs.org It also helps restore mitochondrial membrane potential, which can be compromised by oxidative stress. mdpi.com

Table 1: Research Findings on AKG's Role in Modulating Antioxidant Enzymes and ROS Levels

| Model/System | Effect of AKG | Key Findings | Reference(s) |

|---|---|---|---|

| Porcine Intestinal Cells & Piglets | Increased antioxidant enzyme activity | AKG treatment led to a significant increase in the activities of antioxidant enzymes and a reduction in ROS levels. | acs.orgacs.org |

| Ammonia-Induced Lung Damage in Rats | Protective via antioxidant enhancement | AKG inhalation reduced levels of lactate (B86563) dehydrogenase (LDH) and MDA, and improved the activities of SOD and CAT. | nih.gov |

| Intestinal Porcine Epithelial Cells (IPEC-J2) | Protection against H₂O₂-induced damage | AKG decreased intracellular ROS content, stabilized mitochondrial membrane potential, and increased the Bcl-2/Bax ratio, preventing apoptosis. | nih.gov |

| Rabbit Dermal Papilla Cells | Attenuation of H₂O₂-triggered damage | AKG reduced ROS overproduction, restored mitochondrial membrane potential, and suppressed apoptosis-related protein dysregulation. | mdpi.com |

| Ethanol-Induced Hepatotoxicity in Rats | Alleviation of toxicity | AKG prevented lipid peroxidation by increasing SOD, GSH-Px, and CAT activities. | nih.gov |

Protection Against Peroxynitrite-Induced Damage

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive species formed from the rapid reaction of nitric oxide (NO) and superoxide (O₂⁻). nih.govepa.gov Its generation is associated with a variety of diseases, including neurodegeneration, inflammation, and sepsis. nih.gov Peroxynitrite can induce cellular damage by reacting with proteins, lipids, and DNA. epa.gov

Alpha-ketoglutarate has been identified as a potential scavenger of peroxynitrite, offering protection against the damage it causes. nih.gov Research has shown that AKG can directly reduce peroxynitrite. nih.gov In a key study, NMR analysis revealed that at a physiological pH of 7.4, AKG reacts with peroxynitrite to form succinic acid and nitrite. nih.gov This conversion renders the reactive peroxynitrite into less harmful substances. nih.gov

The efficacy of AKG as a peroxynitrite scavenger has been quantified using chemiluminescence assays. nih.gov These studies demonstrate a clear dose-dependent relationship, where increasing concentrations of AKG lead to a significant reduction in peroxynitrite levels. nih.gov Furthermore, AKG has been shown to protect against peroxynitrite-mediated nitration of tyrosine residues on proteins, a key mechanism of peroxynitrite-induced damage. nih.gov

Table 2: Effect of Alpha-Ketoglutarate on Peroxynitrite Scavenging

| AKG Concentration | Chemiluminescence Signal (cps) | % Reduction Compared to Control | Reference |

|---|---|---|---|

| Control (0 mM) | 474,401 ± 18,259 | 0% | nih.gov |

| 4 mM | 284,456 ± 29,293 | ~40% | nih.gov |

| 20 mM | 163,546 ± 26,196 | ~65% | nih.gov |

| 200 mM | 12,658 ± 1928 | ~97% | nih.gov |

Data from a luminol-based chemiluminescence reaction to measure the scavenging function of AKG against peroxynitrite. nih.gov

This evidence underscores the role of alpha-ketoglutarate not only as a metabolite but also as a significant cellular protector against both reactive oxygen and nitrogen species, highlighting its importance in maintaining cellular homeostasis and mitigating damage from oxidative and nitrative stress.

An in-depth examination of the chemical compound Sodium;hydride;2-oxopentanedioic acid, more commonly known as Alpha-Ketoglutarate (AKG), reveals its significant role in organismal homeostasis and its potential in preclinical models for muscle health. This article focuses strictly on the scientific findings related to its functions in metabolism and muscle physiology.

Analytical and Methodological Advancements in Alpha Ketoglutarate Research

Chromatographic Techniques for Alpha-Ketoglutarate (B1197944) Quantification

Chromatographic methods are fundamental to the analysis of α-KG, offering high sensitivity and specificity for its detection in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the quantification of α-KG. creative-proteomics.com Due to the low volatility of α-KG, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. A common approach involves the formation of trimethylsilyl (B98337) (TMS) derivatives, which enhances detection sensitivity. creative-proteomics.com The separation is typically achieved on a capillary column, such as a DB-5MS, using a temperature gradient to ensure the baseline separation of α-KG from other organic acids like fumarate (B1241708) and malate (B86768). creative-proteomics.com

One established GC-MS method involves treating plasma samples with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride to form oximes, which facilitates subsequent liquid-liquid extraction. nih.gov After forming trimethylsilyl ethers, the samples are analyzed by GC-MS with electron ionization. nih.gov This method utilizes stable isotope-labeled standards for accurate quantification, with reported limits of quantitation around 0.938 µg/mL for α-KG. nih.gov The inter-day precision for this method has been shown to be ≤ 6.0%. nih.gov Another approach uses isotope dilution GC-MS, where samples are spiked with [U-13C5] alpha-ketoglutarate as an internal standard prior to derivatization and analysis. nih.gov This method has a detection limit of 0.05 nmol in a given sample. nih.gov

Table 1: GC-MS Methods for Alpha-Ketoglutarate Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Derivatization | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride followed by trimethylsilylation | Isotope dilution with [U-13C5] alpha-ketoglutarate and subsequent derivatization |

| Internal Standard | Stable isotope labeled standards | [U-13C5] alpha-ketoglutarate |

| Limit of Quantitation | 0.938 µg/mL | Not explicitly stated, but detection limit is 0.05 nmol |

| Precision (Inter-day) | ≤ 6.0% | Not explicitly stated |

| Reference | nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and specific alternative for α-KG quantification, often without the need for extensive derivatization. nih.govrroij.com Several LC-MS/MS methods have been developed for the determination of α-KG in various biological samples, including human plasma and urine. nih.govrroij.com

One such method for analyzing α-KG in human urine utilizes an Acclaim 120 C8 column with an isocratic elution of 0.1% formic acid in water and acetonitrile (B52724) (97:3, v/v). nih.gov Detection is performed using a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode with an electrospray ionization (ESI) source in both positive and negative ion modes. nih.gov This method demonstrates a linearity range of 1-1000 ng/mL for α-KG, with a lower limit of quantification (LLOQ) of 0.8 ng/mL. nih.gov The intra- and inter-day precision are reported to be less than 5.54%. nih.gov

For plasma samples, a simple and specific LC-MS/MS method has been developed involving derivatization with N-methyl imidazole. rroij.com The resulting derivative is quantified using an ESI source, with a linearity range of 100-2500 ng/mL and a limit of detection (LOD) and limit of quantification (LOQ) of 40 ng/mL and 100 ng/mL, respectively. rroij.comresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) coupled with MS is another robust approach for analyzing polar metabolites like α-KG. mdpi.com

Table 2: LC-MS Methods for Alpha-Ketoglutarate Quantification

| Parameter | Method 1 (Urine) | Method 2 (Plasma) |

|---|---|---|

| Chromatography | Acclaim 120 C8 column | Zorbax SB C8 column |

| Ionization Mode | ESI (Positive and Negative) | ESI (Positive) |

| Derivatization | Not required | N-methyl imidazole |

| Linearity Range | 1-1000 ng/mL | 100-2500 ng/mL |

| LLOQ/LOQ | 0.8 ng/mL | 100 ng/mL |

| Precision (Intra- and Inter-day) | < 5.54% | <8% |

| Reference | nih.gov | rroij.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying metabolic changes, including those involving α-KG. nih.govmdpi.comnih.govresearchgate.netnih.govnih.gov It allows for the identification and quantification of multiple metabolites simultaneously within a biological sample.

Real-Time Metabolic Imaging with Hyperpolarized Alpha-Ketoglutarate

A groundbreaking advancement in metabolic research is the use of hyperpolarized [1-¹³C]alpha-ketoglutarate in conjunction with magnetic resonance imaging (MRI). ismrm.orgucsf.edumedpath.com This technique, known as dynamic nuclear polarization (DNP), dramatically increases the NMR signal of ¹³C-labeled α-KG, enabling real-time imaging of its metabolic fate in vivo. cancer.gov

Upon administration, hyperpolarized [1-¹³C]α-KG is taken up by cells and its conversion to other metabolites, such as [1-¹³C]glutamate, can be monitored. aacrjournals.org This is particularly relevant in cancer research, especially for gliomas with mutations in the isocitrate dehydrogenase 1 (IDH1) gene. ismrm.orgcancer.gov In tumors with wild-type IDH1, the conversion of hyperpolarized α-KG to glutamate (B1630785) is readily detected. aacrjournals.org However, in IDH1-mutant tumors, this conversion is significantly reduced, and instead, the production of 2-hydroxyglutarate (2-HG) can be observed. cancer.gov This allows for non-invasive assessment of IDH1 mutational status and the metabolic activity of tumors. cancer.govaacrjournals.org

Assessment of Metabolic Changes in Cell Cultures

NMR-based metabolomics is widely used to assess metabolic alterations in cell cultures in response to various stimuli, including α-KG supplementation. nih.govmdpi.comnih.govresearchgate.netnih.govnih.gov By analyzing the ¹H NMR spectra of cell extracts, researchers can identify and quantify a wide range of metabolites, providing a comprehensive snapshot of the cellular metabolome. nih.gov

For instance, studies on C2C12 myoblasts have utilized NMR to investigate the effects of α-KG supplementation under normal and low-glucose conditions. nih.govnih.gov These studies have revealed that α-KG supplementation can significantly alter intracellular metabolite levels, including increasing glutamine levels and impacting energy metabolism and antioxidant capacity. nih.govnih.gov Specifically, under low-glucose conditions, α-KG was found to serve as a metabolic substrate, reducing the cells' dependence on glutamine and enhancing their antioxidant capacity. nih.gov

Enzymatic Assays for Alpha-Ketoglutarate Detection and Activity

Enzymatic assays provide a sensitive and straightforward method for the detection and quantification of α-KG in various biological samples. sigmaaldrich.comabcam.com These assays are typically based on coupled enzyme reactions that produce a detectable signal, such as a change in color or fluorescence, which is proportional to the amount of α-KG present. sigmaaldrich.comabcam.com

A common principle for these assays involves the transamination of α-KG to produce pyruvate (B1213749). cellbiolabs.commybiosource.com The pyruvate is then utilized in a subsequent reaction to generate a colorimetric or fluorometric product. abcam.comcellbiolabs.commybiosource.com For example, in one commercially available kit, pyruvate is detected via a colorimetric probe, and the absorbance is read with a spectrophotometer. cellbiolabs.com Another version uses a fluorometric probe for detection, offering higher sensitivity. mybiosource.com

These assays can be performed in a 96-well plate format, making them suitable for high-throughput screening. cellbiolabs.commybiosource.com The detection sensitivity of these kits can be in the low micromolar range, with some fluorometric assays reporting detection limits of approximately 0.2 µM. mybiosource.com It is important to note that endogenous pyruvate in the sample can interfere with the assay, and appropriate controls are necessary to obtain accurate results. cellbiolabs.com

Table 3: Enzymatic Assays for Alpha-Ketoglutarate Detection

| Assay Type | Principle | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Colorimetric | α-KG is transaminated to pyruvate, which is then detected with a colorimetric probe. | Spectrophotometry (540-570 nm) | ~3.9 µM | cellbiolabs.com |

| Fluorometric | α-KG is transaminated to pyruvate, which is then detected with a fluorometric probe. | Fluorometry (Ex. 530-570 nm/Em. 590-600 nm) | ~0.2 µM | mybiosource.com |

| Colorimetric/Fluorometric | α-KG is transaminated to generate pyruvate, which is used to convert a probe to a colored and fluorescent product. | Spectrophotometry (570 nm) or Fluorometry (Ex/Em = 535/587 nm) | 0.01-10 nmoles | abcam.com |

Isotopic Labeling Techniques for Tracing Alpha-Ketoglutarate Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like alpha-ketoglutarate within a biological system. wikipedia.org This method involves replacing one or more atoms in the molecule with their isotope, which has a different number of neutrons but behaves almost identically in chemical reactions. wikipedia.org By tracking these "labeled" molecules, researchers can map metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis. wikipedia.orgcreative-proteomics.com

Stable isotopes, particularly Carbon-13 (¹³C), are commonly used to label metabolites like glucose or glutamine, which are precursors to alpha-ketoglutarate in the tricarboxylic acid (TCA) cycle. creative-proteomics.commdpi.com As cells metabolize these labeled precursors, the ¹³C atoms are incorporated into AKG and other downstream metabolites. mdpi.com The pattern and extent of this incorporation provide a detailed view of the metabolic pathways in action. For instance, ¹³C-labeled glucose is frequently used to trace metabolic shifts in various cell types, including the altered glucose metabolism seen in tumor cells. creative-proteomics.com

The primary methods for detecting and measuring these labeled isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing it to distinguish between unlabeled (e.g., ¹²C) and labeled (¹³C) versions of a metabolite, known as isotopologues. nih.gov The fractional abundance of each isotopologue provides critical data for understanding metabolic fluxes. nih.gov For example, researchers can analyze the M+2 isotopomers of alpha-ketoglutarate to understand its synthesis and redirection within the TCA cycle. researchgate.net Dynamic labeling experiments, where samples are collected at multiple time points, can reveal the kinetics of pathways like glutamine anaplerosis, which is the conversion of glutamine to alpha-ketoglutarate. nih.gov

| Technique/Concept | Description | Application in AKG Research |

| Stable Isotope Labeling | Using non-radioactive isotopes (e.g., ¹³C) to tag molecules. wikipedia.org | Tracing the carbon backbone of precursors like glucose and glutamine as they are converted to AKG in the TCA cycle. creative-proteomics.commdpi.com |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues. wikipedia.orgnih.gov | Quantifying the fractional abundance of ¹³C-labeled AKG to determine its production rate and pathway utilization. nih.govresearchgate.net |

| Metabolic Flux Analysis (MFA) | A method to quantify the rates of metabolic reactions in a biological system using isotopic labeling data. creative-proteomics.com | Determining the flux through the TCA cycle and related pathways involving AKG, revealing how metabolism is altered in different conditions. researchgate.net |

| Dynamic Labeling | Collecting samples at various time points after introducing the isotopic tracer. nih.gov | Measuring the rate of low-flux pathways, such as the conversion of glutamine to alpha-ketoglutarate. nih.gov |

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture systems are indispensable tools for investigating the specific molecular mechanisms through which alpha-ketoglutarate influences cellular behavior. These models allow for controlled experiments on isolated cell types, providing insights into the direct effects of AKG on proliferation, metabolism, and differentiation.

Studies have utilized various cell lines to explore the multifaceted roles of AKG. For example, in C2C12 myoblast cells, AKG has been shown to stimulate cell growth in a dose-dependent manner, likely by improving glucose and glutamine metabolism. nih.govresearchgate.net Lower concentrations of AKG promoted proliferation, while higher concentrations had an inhibitory effect. nih.gov In cultures of fibroblasts and chondrocytes, the addition of AKG led to higher proliferation and reduced ammonia (B1221849) concentration, which can be toxic during long-term culture. ijbs.com Notably, in chondrocyte cultures, AKG accelerated the accumulation of extracellular matrix, a key process in cartilage generation. ijbs.com

The role of AKG in cancer cell biology has also been a significant area of research. In studies using the 4T1 breast cancer cell line, AKG was found to reduce cell growth, decrease the potential for colony formation, and diminish cell migration capabilities. alzahra.ac.ir These findings suggest that AKG can inhibit the proliferation and survival of certain cancer cells. alzahra.ac.ir

Furthermore, research on embryonic stem cells (ESCs) has revealed that intracellular AKG is crucial for maintaining pluripotency. nih.gov The addition of a cell-permeable form of AKG was sufficient to support the proliferation of ESCs in the absence of glutamine and was shown to reduce total DNA methylation, a key epigenetic modification. nih.gov

| Cell Line/Model | Key Findings with AKG Treatment |

| C2C12 (Myoblasts) | Stimulates cell growth at lower concentrations; improves glucose and glutamine metabolism. nih.govresearchgate.net |

| Fibroblasts & Chondrocytes | Enhanced proliferation and metabolic activity; reduced ammonia toxicity in culture. ijbs.com Accelerated extracellular matrix accumulation in chondrocytes. ijbs.com |

| 4T1 (Breast Cancer Cells) | Reduced cell growth, colony formation, and cell migration. alzahra.ac.ir |

| Embryonic Stem Cells (ESCs) | Maintained pluripotency and supported glutamine-independent proliferation. nih.gov Reduced total DNA methylation. nih.gov |

In Vivo Animal Models for Systemic Research

To understand the systemic and long-term effects of alpha-ketoglutarate on a whole organism, researchers rely on in vivo animal models. These studies have provided compelling evidence for the role of AKG in aging, healthspan, and disease modulation.

The most prominent animal model used in AKG research is the mouse. Studies have shown that supplementing the diet of aging mice with a calcium salt of AKG (CaAKG) can extend lifespan and, importantly, compress morbidity, meaning the mice lived healthier for longer. nih.gov This extension of healthspan was associated with a reduction in systemic inflammation and frailty. nih.gov The beneficial effects were observed even when the treatment was started in middle-aged (18-month-old) mice. nih.gov Another study in aging laboratory mice investigated the behavioral effects of AKG, using an open field test to measure motor activity and exploration. researchgate.net

Beyond aging, animal models have been crucial in exploring the therapeutic potential of AKG for specific diseases. In mouse models of Parkinson's disease, a diet supplemented with AKG was found to significantly ameliorate α-synuclein pathology, which is a hallmark of the disease. nih.gov The treatment rescued the degeneration of dopaminergic neurons and improved motor function. nih.gov This research suggested that AKG's benefits might be mediated through the gut-brain axis, by modulating gut microbiota and increasing levels of docosahexaenoic acid (DHA) in the brain. nih.gov

These findings in animal models are consistent with earlier research in simpler organisms like C. elegans and Drosophila, where AKG was also shown to extend lifespan. nih.gov

| Animal Model | Research Focus | Key Findings |

| C57BL/6 Mice | Aging, Lifespan, Healthspan | AKG extends lifespan and compresses morbidity. nih.gov Reduces frailty and levels of systemic inflammatory cytokines. nih.gov |

| Laboratory Mice | Aging, Behavior | Used to assess behavioral and locomotor changes under the influence of AKG. researchgate.net |

| Parkinson's Disease Mouse Models (AAV-hα-Syn & A53T α-Syn) | Neurodegeneration | AKG diet ameliorated α-synuclein pathology, rescued dopaminergic neuron degeneration, and improved motor function. nih.gov Effects may be linked to the gut-brain axis and increased brain DHA. nih.gov |

Computational and Theoretical Approaches to Alpha Ketoglutarate Studies

Molecular Modeling of Alpha-Ketoglutarate (B1197944) Binding to Enzymes

Molecular modeling encompasses a range of computational techniques used to simulate and predict the three-dimensional structures and dynamics of molecules. In the study of α-KG, these methods are crucial for understanding how it binds to the active sites of various enzymes, particularly the large superfamily of Fe(II)/α-KG-dependent dioxygenases. mdpi.comnih.gov

Detailed research findings from molecular modeling studies have elucidated the specifics of α-KG binding. For instance, a study on the ethylene-forming enzyme (EFE), a nonheme iron enzyme that biodegrades α-KG, utilized a large active site cluster model of 322 atoms. acs.org This model included the first- and second-coordination spheres of the active site and the substrate-binding pockets. acs.org The simulations revealed that the specific positioning and tight binding of α-KG within the pocket, influenced by co-substrates like L-arginine, are critical for the enzyme's catalytic activity. acs.org The role of L-arginine, in this case, is to "lock" α-KG and its products into the binding pocket, preventing the premature release of CO2 and enabling the subsequent reactions that lead to ethylene formation. acs.org

In another example, molecular dynamics simulations of the human enzyme ABH7, another member of the AlkB-like family of dioxygenases, were used to investigate the effect of a single-nucleotide polymorphism (SNP). The modeling suggested that the resulting amino acid substitution caused significant structural changes that reduced the enzyme's ability to bind both its Fe(II) cofactor and its co-substrate, α-KG. mdpi.com

Table 1: Examples of Molecular Modeling in α-KG Enzyme Studies

| Enzyme | Modeling Technique | Key Findings | Reference |

|---|---|---|---|

| Ethylene-Forming Enzyme (EFE) | Active Site Cluster Model | Demonstrated the tight binding of α-KG, influenced by L-arginine, is crucial for preventing premature CO2 release and enabling ethylene formation. | acs.org |

| Human ABH7 Dioxygenase | Molecular Dynamics Simulation | Showed that an SNP-induced mutation alters protein structure, impairing the binding of α-KG and the Fe(II) cofactor. | mdpi.com |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms

To study the intricate details of enzyme-catalyzed reactions involving α-KG, researchers often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. researchgate.net This approach allows the reactive part of the system, such as the enzyme's active site with α-KG and the primary substrate, to be treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using computationally less expensive molecular mechanics. researchgate.net

Further QM/MM investigations into the TauD catalytic cycle examined the key hydrogen transfer step. acs.org The analysis showed a concerted mechanism where the hydrogen atom transfer from the taurine substrate occurs simultaneously with electron transfer to the Fe=O cofactor. acs.org Notably, these simulations revealed that quantum tunneling of the hydrogen atom plays a significant role, increasing the reaction rate constant by a factor of 40 at 5 °C. acs.org This computational result was consistent with experimental observations of a high kinetic isotope effect. acs.org

Density Functional Theory (DFT) Applications in Alpha-Ketoglutarate Catalysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. catalysis.blogmdpi.com In the context of catalysis, DFT is a powerful tool for calculating the electronic distribution of catalysts, identifying potential active sites, and estimating activation energies and reaction intermediates. catalysis.blogresearchgate.netresearchgate.net

DFT has been extensively used to study α-KG-dependent enzymes. In comparative studies of the TauD enzyme, results from DFT models that did not include the full protein environment were found to yield optimized geometries very similar to those obtained from more complex QM/MM simulations. acs.orgnih.gov This indicates that for certain aspects of the reaction, DFT calculations on a smaller, model system can provide accurate and valuable insights. nih.gov

The application of DFT helps to refine the understanding of fundamental chemical reactions within the enzyme's active site. mdpi.com By providing a theoretical framework to understand the electronic structure and reactivity, DFT has transformed the design and optimization of catalysts and the interpretation of enzymatic mechanisms involving α-KG. researchgate.net

In Silico Analysis of Protein-Ligand Interactions (e.g., GPR99)

Beyond its role as a co-substrate in enzymatic reactions, α-KG also functions as a signaling molecule by binding to specific receptors. nih.gov In silico analysis, a broad term for computational studies, is used to explore these protein-ligand interactions. A key example is the interaction between α-KG and the G protein-coupled receptor GPR99, also known as the 2-oxoglutarate receptor 1 (OXGR1). nih.govwikipedia.org

Studies have confirmed that α-KG is an activating ligand for GPR99. nih.govmdpi.com In silico approaches, combined with experimental data, help to characterize the binding affinity and specificity of this interaction. For instance, it has been shown that several other endogenous molecules can also activate GPR99, and their relative potencies have been determined. wikipedia.org

Table 2: Activating Ligands of the GPR99 (OXGR1) Receptor

| Ligand | Chemical Class | Relative Potency | Reference |

|---|---|---|---|

| Leukotriene E4 (LTE4) | Cysteinyl leukotriene | Highest | wikipedia.org |

| Leukotriene C4 (LTC4) | Cysteinyl leukotriene | Moderate | wikipedia.org |

| Leukotriene D4 (LTD4) | Cysteinyl leukotriene | Moderate | wikipedia.org |

| Alpha-ketoglutarate (α-KG) | Dicarboxylic acid | Lower | wikipedia.org |

| Itaconate | Dicarboxylic acid | Lower | wikipedia.org |

In silico network analyses using tools like Cytoscape can further visualize and model the interaction networks at molecular and genetic levels that are triggered by the binding of α-KG to its receptor. springermedizin.de

Metabolic Flux Analysis and Network Modeling

Metabolic Flux Analysis (MFA) is a powerful experimental and computational technique used to quantify the rates (fluxes) of intracellular metabolic reactions. eares.orgwikipedia.org It provides a system-wide understanding of cellular metabolism, elucidating how central pathways, including the tricarboxylic acid (TCA) cycle where α-KG is a key intermediate, operate under various conditions. eares.orgresearchgate.net

MFA often involves stable isotope labeling experiments, most frequently using 13C-labeled substrates like glucose or glutamine. nih.govnih.gov The incorporation of the 13C label into downstream metabolites is measured, and this data is used in computational models to resolve the fluxes through the metabolic network. nih.govnih.gov For instance, studies have shown that using uniformly labeled [U-13C] glutamine is a preferred isotopic tracer for analyzing the TCA cycle, providing precise estimates of the fluxes surrounding α-KG. nih.gov

Various computational tools and approaches are used in MFA:

Flux Balance Analysis (FBA): A mathematical approach that predicts metabolic fluxes by optimizing an objective function, such as growth rate, based on a stoichiometric model of the metabolic network. eares.orgnih.gov

Software Tools: Open-source tools like COBRApy and Escher provide frameworks for performing FBA and for interactively visualizing the resulting flux distributions on metabolic maps. eares.org

Modeling Types: MFA can be performed under assumptions of a metabolic steady state (where fluxes are constant) or using non-stationary models that capture dynamic changes. wikipedia.orgnih.gov

By applying these methods, researchers can build comprehensive network models that map the biosynthesis and consumption of α-KG, helping to identify bottleneck enzymes and predict cellular responses to genetic or environmental changes. wikipedia.orgresearchgate.net

Emerging Research Frontiers and Future Directions in Alpha Ketoglutarate Science

Alpha-Ketoglutarate (B1197944) in Epigenetic Modulations beyond TETs and KDMs

While the role of Alpha-Ketoglutarate (AKG) as a crucial cofactor for Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases (KDMs) is well-established, emerging research is illuminating its broader influence on the epigenetic landscape. nih.govbiologyinsights.com AKG's involvement extends to other α-ketoglutarate-dependent dioxygenases that play significant roles in gene regulation. wikipedia.org

One such area of investigation is the regulation of hypoxia-inducible factors (HIFs). Prolyl-hydroxylase domain enzymes (PHDs) and factor inhibiting HIF (FIH) are AKG-dependent dioxygenases that hydroxylate HIF-α subunits, marking them for degradation. nih.gov This process is critical for cellular adaptation to oxygen availability and has profound implications for gene expression patterns. The stability and activity of HIF proteins, which are modulated by AKG availability, can have both positive and negative effects on pluripotency. nih.gov

Furthermore, the impact of AKG on epigenetic modifications appears to be highly context-dependent, particularly in the realm of stem cell biology. For instance, increased intracellular AKG levels have been shown to favor self-renewal in naïve mouse embryonic stem cells. ca.govepigenie.com Conversely, in primed human pluripotent stem cells, elevated AKG levels or a higher AKG-to-succinate ratio can accelerate differentiation. ca.govnih.govnih.gov This dual role underscores the nuanced interplay between cellular metabolic state and cell fate decisions, orchestrated in part by AKG's influence on a wide array of epigenetic modifiers. The addition of AKG has been demonstrated to induce global histone and DNA demethylation in primed pluripotent stem cells, which facilitates the silencing of pluripotency genes and the activation of lineage-specific genes. nih.gov

Research has also highlighted the role of other AKG-dependent dioxygenases, such as the AlkB homolog (ALKBH) family of proteins, in the demethylation of RNA and DNA. nih.govmdpi.com For example, ALKBH5 is a demethylase that removes m6A methylation from RNA, a modification with significant regulatory implications for gene expression. mdpi.com The catalytic activity of these enzymes is dependent on AKG, further expanding its regulatory reach within the epigenetic machinery. nih.gov

Table 1: Context-Dependent Roles of Alpha-Ketoglutarate in Stem Cell Epigenetics

| Cell Type | Effect of Increased AKG | Proposed Mechanism | Reference(s) |

| Naïve Mouse Embryonic Stem Cells | Promotes self-renewal | Suppression of repressive histone modifications and DNA methylation. epigenie.com | ca.govepigenie.com |

| Primed Human Pluripotent Stem Cells | Accelerates differentiation | Induction of global histone and DNA demethylation, silencing of pluripotency genes, and activation of lineage-specific genes. nih.gov | ca.govnih.govnih.gov |

| Primordial Germ Cell-like Cells | Enhances production and extends competency | Stabilization of H3K9me2 and H3K27me3 histone marks. embopress.org | embopress.org |

Novel Signaling Pathways and Receptors Interacting with Alpha-Ketoglutarate

Recent studies are uncovering novel signaling pathways that are modulated by Alpha-Ketoglutarate (AKG), extending its influence beyond its established role as a metabolic intermediate and epigenetic cofactor. The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, has emerged as a key target of AKG. nih.gov The interaction appears to be complex, with some evidence suggesting that AKG can inhibit mTOR signaling, potentially by inhibiting ATP synthase, which in turn activates AMPK. nih.govnih.gov Conversely, other studies indicate that AKG may activate the mTOR pathway by replenishing the pool of tricarboxylic acid (TCA) cycle intermediates and promoting ATP synthesis. nih.gov This dual regulatory capacity suggests that AKG's effect on mTOR is likely context-dependent, varying with the cell's energy status and metabolic needs. nih.gov

Beyond mTOR, AKG has been shown to influence other critical signaling cascades. Research indicates that AKG can suppress the nuclear factor kappa B (NF-κB)-mediated inflammatory pathway. oncotarget.com This anti-inflammatory effect is significant as chronic inflammation is a hallmark of many diseases. Concurrently, AKG appears to enhance the pregnane (B1235032) X receptor (PXR)-regulated detoxification pathway, suggesting a role in cellular defense against xenobiotics. oncotarget.com The interplay between the NF-κB and PXR pathways is a crucial mechanism for maintaining intestinal homeostasis, and AKG's ability to modulate this balance highlights its therapeutic potential. oncotarget.com

While a specific cell-surface receptor for AKG has not been definitively identified, its ability to traverse the cell and mitochondrial membranes allows it to interact with a multitude of intracellular targets. nih.gov AKG's signaling functions are largely mediated through its role as a cofactor for dioxygenases and its influence on metabolic flux. biologyinsights.com For instance, by modulating the activity of prolyl hydroxylases, AKG indirectly regulates the stability of hypoxia-inducible factor (HIF), a master regulator of cellular response to low oxygen, thereby influencing a vast transcriptional network. nih.gov

Table 2: Signaling Pathways Modulated by Alpha-Ketoglutarate

| Signaling Pathway | Effect of AKG | Cellular Context/Mechanism | Reference(s) |

| mTOR | Inhibition or Activation | Can inhibit via ATP synthase inhibition and AMPK activation, or activate by replenishing TCA intermediates and promoting ATP synthesis. nih.gov | nih.govnih.gov |

| NF-κB | Suppression | Attenuation of the inflammatory response. oncotarget.com | oncotarget.com |

| PXR | Enhancement | Promotion of the detoxification pathway. oncotarget.com | oncotarget.com |

| HIF-1α | Regulation | Acts as a cofactor for prolyl hydroxylases that regulate HIF-1α stability. nih.gov | nih.govembopress.org |

Inter-organ Communication and Systemic Effects of Alpha-Ketoglutarate Homeostasis

Alpha-Ketoglutarate (AKG) homeostasis is not confined to individual cells but is maintained through a complex interplay between various organs, highlighting its role in systemic physiology. The kidney, gastrointestinal tract, and muscle are key players in the production and utilization of AKG, engaging in a dynamic inter-organ communication network. nih.gov

The kidneys, for instance, are major sites of AKG uptake and play a crucial role in maintaining acid-base balance. nih.gov During metabolic acidosis, the kidneys increase the reabsorption of AKG from the urine. This reabsorbed AKG can then be metabolized to produce bicarbonate, which helps to buffer the excess acid in the blood. nih.gov

In the gastrointestinal tract, AKG serves as a primary energy source for enterocytes, the cells lining the intestine. nih.govbiomolther.org This is particularly important for these rapidly dividing cells. AKG's role as a precursor for glutamine and glutamate (B1630785) further underscores its importance in intestinal metabolism and protein synthesis. nih.gov

The muscle is another tissue where AKG is enriched, contributing to the conservation of amino acids and the synthesis of proteins. nih.gov This anabolic and anti-catabolic effect is significant for maintaining muscle mass and function. nih.govbiomolther.org

Disruptions in AKG homeostasis have been implicated in various pathological conditions. For example, altered AKG levels have been observed in diabetic kidney disease, although the direction of this change can be controversial and may depend on the stage of the disease. nih.gov In the liver, AKG has been shown to inhibit gluconeogenesis and may serve as a biomarker for non-alcoholic fatty liver disease (NAFLD). nih.gov The systemic effects of AKG are further underscored by findings that its administration can reduce fat mass and improve markers of hypercholesterolemia. nih.gov

Table 3: Organ-Specific Roles of Alpha-Ketoglutarate

| Organ/Tissue | Primary Role of AKG | Systemic Implication | Reference(s) |

| Kidney | Acid-base balance, uptake from urine. nih.gov | Amelioration of metabolic acidosis. nih.gov | nih.gov |

| Gastrointestinal Tract | Energy source for enterocytes, precursor for glutamine and glutamate. nih.govbiomolther.org | Maintenance of intestinal integrity and function. nih.gov | nih.govbiomolther.org |